(2-Methyl-1,3-benzoxazol-6-yl)boronic acid
CAS No.: 866332-15-2
Cat. No.: VC2842878
Molecular Formula: C8H8BNO3
Molecular Weight: 176.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866332-15-2 |
---|---|
Molecular Formula | C8H8BNO3 |
Molecular Weight | 176.97 g/mol |
IUPAC Name | (2-methyl-1,3-benzoxazol-6-yl)boronic acid |
Standard InChI | InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 |
Standard InChI Key | MFPJERIVTFQLEG-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(C=C1)N=C(O2)C)(O)O |
Canonical SMILES | B(C1=CC2=C(C=C1)N=C(O2)C)(O)O |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is uniquely identified by its CAS Registry Number 866332-15-2, which serves as its universal chemical identifier in scientific literature and chemical databases . The compound is precisely defined by its IUPAC name: (2-methyl-1,3-benzoxazol-6-yl)boronic acid, which systematically describes its chemical structure according to international nomenclature standards . For computational chemistry and cheminformatics applications, the compound can be represented by its InChI notation: InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3, which encodes its complete structural information in a machine-readable format . Additionally, the compound's InChIKey (MFPJERIVTFQLEG-UHFFFAOYSA-N) provides a fixed-length condensed digital representation that facilitates rapid structure searching in chemical databases . For computational modeling and structure representation, the SMILES notation B(C1=CC2=C(C=C1)N=C(O2)C)(O)O offers an alternative text-based description of the compound's chemical structure .
Structural Characteristics
The molecular structure of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid features a benzoxazole heterocyclic core with two key functional groups strategically positioned on this scaffold . The first functional group is a methyl substituent located at the 2-position of the benzoxazole ring, which influences the electronic properties and reactivity of the heterocyclic system . The second and more synthetically valuable functional group is the boronic acid moiety (B(OH)₂) attached at the 6-position of the benzoxazole ring, which serves as the reactive center for various transformation reactions, particularly cross-coupling processes . This boronic acid group consists of a boron atom bonded to two hydroxyl groups and the carbon atom at the 6-position of the benzoxazole ring, creating a trigonal planar geometry around the boron center in its neutral form . The benzoxazole core itself comprises a benzene ring fused to an oxazole ring, forming a planar, aromatic heterocyclic system with both oxygen and nitrogen atoms contributing to its unique electronic and chemical properties . This specific arrangement of functional groups and heterocyclic elements creates a molecule with distinct reactivity patterns and synthetic utility.
Physical and Chemical Properties
Comparative Data Table
The following table presents key physical and chemical properties of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid compared to other boronic acid derivatives, providing context for understanding its unique characteristics:
Synthesis and Reactivity
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction represents one of the most significant applications of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid in organic synthesis, where it enables the formation of carbon-carbon bonds between the benzoxazole moiety and various organic halides or pseudohalides . This palladium-catalyzed reaction facilitates the construction of complex molecular architectures by efficiently introducing the benzoxazole scaffold into diverse molecular contexts . The mechanism of the Suzuki-Miyaura coupling involves several key steps, including oxidative addition of the organic halide to the palladium catalyst, transmetallation of the benzoxazole group from boron to palladium, and reductive elimination to form the desired carbon-carbon bond while regenerating the catalyst . The boronic acid functionality in (2-Methyl-1,3-benzoxazol-6-yl)boronic acid participates in the transmetallation step, transferring the 2-methyl-1,3-benzoxazol-6-yl group to the palladium center . This reaction typically requires a base, such as potassium carbonate or sodium hydroxide, which activates the boronic acid by forming a more nucleophilic boronate species that facilitates the transmetallation process . The versatility of this coupling reaction makes (2-Methyl-1,3-benzoxazol-6-yl)boronic acid an invaluable building block in the synthesis of complex organic molecules with potential applications in pharmaceutical research, materials science, and other fields .
Additional Reaction Pathways
Beyond Suzuki-Miyaura coupling, (2-Methyl-1,3-benzoxazol-6-yl)boronic acid can participate in various other chemical transformations that exploit either the boronic acid functionality or the benzoxazole core. The boronic acid group can undergo oxidation to produce the corresponding phenol derivative, providing access to hydroxylated benzoxazole compounds that may exhibit distinct biological properties . Under specific conditions, the compound can participate in Chan-Lam coupling reactions, enabling the formation of carbon-heteroatom bonds through copper-catalyzed processes . The boronic acid functionality can also engage in condensation reactions with diols to form cyclic boronate esters, which may serve as protected forms of the boronic acid or as distinct chemical entities with unique properties . Additionally, the methyl group at the 2-position of the benzoxazole core provides a handle for further functionalization through reactions such as oxidation to form a carboxylic acid, halogenation to introduce halomethyl groups, or deprotonation followed by alkylation to extend the carbon chain . The nitrogen atom in the benzoxazole ring potentially offers a site for coordination with metals or other Lewis acids, enabling additional reactivity patterns or supramolecular interactions . These diverse reaction pathways significantly expand the synthetic utility of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid beyond its primary application in cross-coupling chemistry.
Applications in Research and Development
Materials Science and Technology
Beyond pharmaceutical applications, (2-Methyl-1,3-benzoxazol-6-yl)boronic acid holds promise for materials science applications, where the unique properties of both the benzoxazole core and the boronic acid functionality can be leveraged for the development of functional materials . The benzoxazole structure, with its fused heterocyclic system, can contribute to the optical and electronic properties of materials, potentially finding applications in organic electronics, photovoltaics, or sensing technologies . Through Suzuki-Miyaura coupling reactions, the compound can be incorporated into extended conjugated systems, polymers, or supramolecular assemblies, tuning their physical and chemical characteristics for specific applications . The boronic acid group itself can participate in dynamic covalent chemistry, forming reversible bonds with diols or other compatible functional groups, which could be exploited in self-healing materials, stimuli-responsive systems, or molecular recognition platforms . Additionally, materials incorporating the benzoxazole motif may exhibit interesting photophysical properties, including fluorescence or phosphorescence, potentially enabling applications in bioimaging, chemical sensing, or optoelectronic devices . The combination of synthetic accessibility, structural diversity achievable through cross-coupling reactions, and the unique properties of the benzoxazole core position (2-Methyl-1,3-benzoxazol-6-yl)boronic acid as a valuable precursor for materials with advanced functionalities .
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